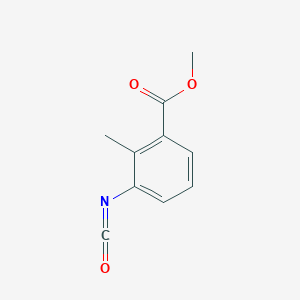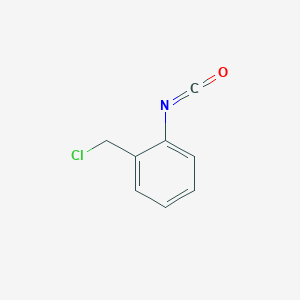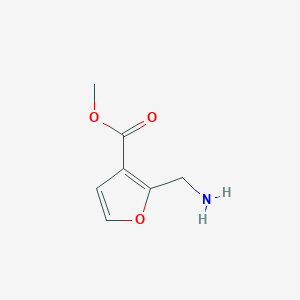
2-(アミノメチル)フラン-3-カルボン酸メチル
説明
“Methyl 2-(aminomethyl)furan-3-carboxylate” is an organic compound . It is also known as “methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” with a CAS number of 2174001-74-0 . The compound has a molecular weight of 191.61 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is1S/C7H9NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is a powder . It has a storage temperature of 4 degrees Celsius .科学的研究の応用
多置換フラン誘導体の合成
2-(アミノメチル)フラン-3-カルボン酸メチルは、多置換フラン誘導体の合成における重要な中間体として機能します。 これらの化合物は、重要な生物活性を持ち、医薬品化学において、複雑な多核複素環構造を構築するために価値があります .
抗癌活性
2-(アミノメチル)フラン-3-カルボン酸メチルを含むフランカルボン酸エステルの誘導体は、抗癌活性を有することが明らかになっています。 この用途は、様々な癌の形態を標的にする新しい治療薬の開発において重要です .
ホスホイノシチド3-キナーゼ阻害
この化合物は、ホスホイノシチド3-キナーゼ阻害剤として作用する分子の合成に使用されてきました。 これらの阻害剤は、シグナル伝達経路の研究において重要であり、この経路が調節されていない疾患における潜在的な治療用途を持っています .
抗寄生虫活性
フランカルボン酸エステル誘導体は、寄生虫感染症の治療薬の開発に不可欠な、抗寄生虫活性を示しています。 2-(アミノメチル)フラン-3-カルボン酸メチルは、これらの抗寄生虫剤を合成するために使用できます .
β-ガラクトシダーゼ阻害
この化合物は、選択的なβ-ガラクトシダーゼ阻害剤の合成に関与しています。 このような阻害剤は、特に炭水化物代謝および酵素活性の研究における生化学研究で応用されています .
抗菌用途
2-(アミノメチル)フラン-3-カルボン酸メチルを含むフラン誘導体は、その抗菌特性について研究されています。 既存の抗生物質に対する細菌の耐性が高まっているため、この分野における継続的な研究は重要です .
高分子用途のためのバイオ再生可能なモノマー
2-(アミノメチル)フラン-3-カルボン酸メチルは、ポリマーの製造に使用できるバイオ再生可能なモノマーです。 この用途は、特に持続可能な材料の開発と非再生可能資源への依存を減らすために重要です .
セスキテルペンラクトンの合成
この化合物は、様々な生物活性を有する天然物のクラスであるセスキテルペンラクトンの調製に使用されます。 この合成は、天然物化学および創薬の分野で関連しています .
Safety and Hazards
“Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is classified as having acute toxicity (oral) category 4, skin corrosion/irritation category 2, serious eye damage/eye irritation category 2, and specific target organ toxicity - single exposure (respiratory tract irritation) category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
methyl 2-(aminomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCGFAGWLPKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404827 | |
| Record name | Methyl 2-(aminomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-50-5 | |
| Record name | Methyl 2-(aminomethyl)-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(aminomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



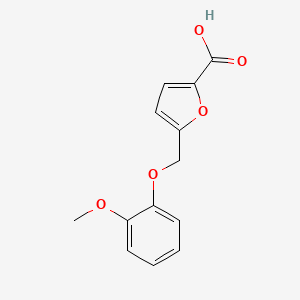


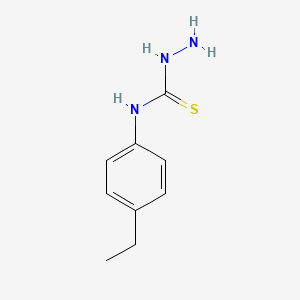

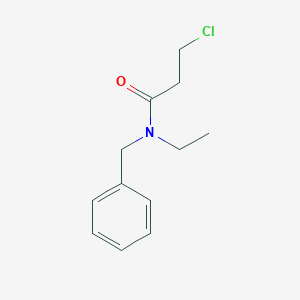
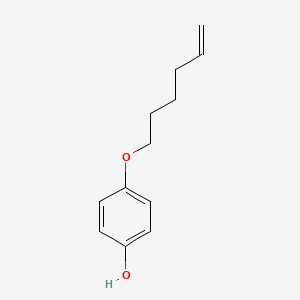
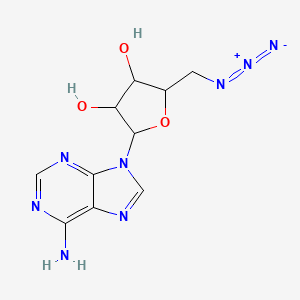
![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)


